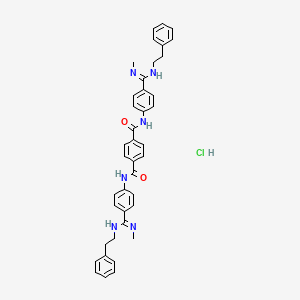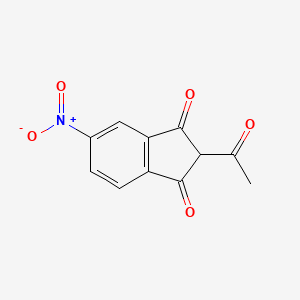![molecular formula C19H14ClF2N3O B14171712 Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Métodos De Preparación
The synthesis of Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- involves several steps. One common method is the intramolecular cyclization of azomethine ylides, which can be generated in situ from the reaction of an aldehyde with an amine . This reaction typically requires a catalyst and specific reaction conditions, such as the presence of a base and a suitable solvent. Industrial production methods may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, where halogens or alkyl groups are introduced into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of the MDM2-p53 interaction, which is crucial for the development of anti-cancer therapies . Additionally, it has applications in the pharmaceutical industry for the development of drugs targeting various diseases .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an MDM2-p53 inhibitor, it binds to the MDM2 protein, preventing it from interacting with the p53 tumor suppressor protein. This inhibition allows p53 to exert its anti-cancer effects by promoting cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the activation of p53 target genes that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Compared to other similar compounds, Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- stands out due to its unique spiro structure and its potent inhibitory activity against the MDM2-p53 interaction. Similar compounds include other spiro-oxindole derivatives, which also exhibit biological activity but may differ in their potency and selectivity . The structural differences among these compounds can significantly impact their pharmacokinetic properties and therapeutic potential.
Propiedades
Fórmula molecular |
C19H14ClF2N3O |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
(3R,3'S)-5-chloro-6',7'-difluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H14ClF2N3O/c1-8-4-11-10-6-13(21)14(22)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 |
Clave InChI |
JZCVYBQWYSYJEA-WPCRTTGESA-N |
SMILES isomérico |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
SMILES canónico |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


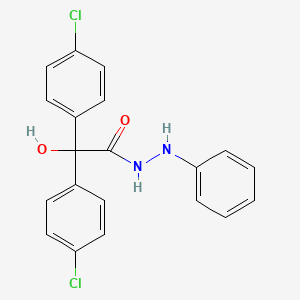
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
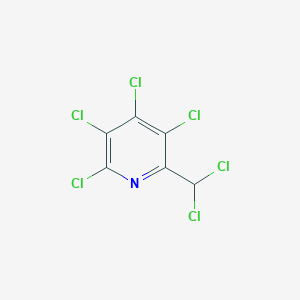
![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)
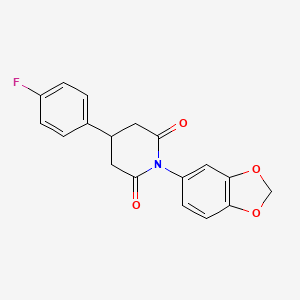
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)
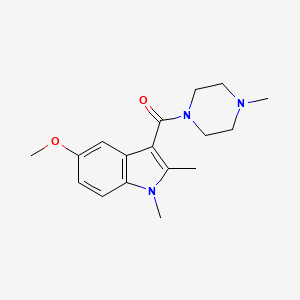

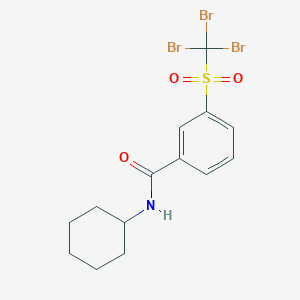
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
